molecular formula C23H29N3O7S B2628313 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 872880-72-3

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2628313
CAS No.: 872880-72-3
M. Wt: 491.56
InChI Key: KUZYYAUVOGLMCP-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide (CAS 1227063-54-1) is a synthetically designed small molecule that incorporates a 1,3-oxazinan-2-yl scaffold bearing a 4-methoxybenzenesulfonyl group and an ethanediamide (oxalamide) linker. This specific structural architecture suggests potential as a targeted covalent inhibitor or a functional probe in chemical biology and enzymology research. The 4-methoxybenzenesulfonyl moiety is a privileged structure in medicinal chemistry, often associated with binding to the active sites of serine hydrolases and other enzymes, potentially conferring the ability to interact with protease targets (source) . The oxalamide linker is a known pharmacophore that can participate in critical hydrogen-bonding interactions within enzyme binding pockets, a feature exploited in the design of inhibitors for various targets, including kinases and proteases (source) . Its primary research value lies in its application as a tool compound for investigating novel signaling pathways, validating new biological targets implicated in disease states such as oncology and inflammation, and serving as a core structure for the synthesis and structure-activity relationship (SAR) optimization of more potent and selective therapeutic leads. Researchers can utilize this molecule to explore the biochemical consequences of modulating specific protein functions and to develop novel assays for high-throughput screening campaigns.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-31-18-8-10-19(11-9-18)34(29,30)26-14-5-15-33-21(26)16-25-23(28)22(27)24-13-12-17-6-3-4-7-20(17)32-2/h3-4,6-11,21H,5,12-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZYYAUVOGLMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the oxazinan ring, followed by the introduction of the methoxybenzenesulfonyl group. The final step involves the coupling of the oxazinan derivative with the ethanediamide moiety. Common reagents used in these reactions include methanesulfonyl chloride, oxazolidinone, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have therapeutic potential due to its ability to interact with biological targets, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) 4-Fluorobenzenesulfonyl Analogs

  • Example : N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ()
    • Molecular Formula : C₁₇H₂₄FN₃O₅S
    • Molecular Weight : 401.45 g/mol
    • Key Differences :
  • Fluorine substituent (electron-withdrawing) vs. methoxy (electron-donating) in the target compound.
  • Fluorine reduces lipophilicity (ClogP ~2.1) compared to methoxy (ClogP ~2.5).
  • Enhanced metabolic stability in fluorinated analogs due to resistance to oxidative degradation .

b) 4-Fluoro-2-Methylphenylsulfonyl Analogs

  • Example : N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide ()
    • Molecular Formula : C₂₃H₂₆FN₃O₆S
    • Molecular Weight : 515.54 g/mol
    • Key Differences :
  • Dual substitution (fluoro + methyl) may enhance selectivity for hydrophobic targets .

c) 4-Methylbenzenesulfonyl Analogs

  • Example : N'-[(3-Methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide ()
    • Molecular Formula : C₂₃H₂₉N₃O₆S
    • Molecular Weight : 495.56 g/mol
    • Key Differences :
  • Methyl group (electron-donating) vs. methoxy in the target compound.
  • Lower polarity compared to methoxy-substituted analogs, leading to higher membrane permeability .

Variations in Ethanediamide Substituents

a) Aromatic vs. Aliphatic Substituents

  • Example 1 : N-[2-(1H-Indol-3-yl)ethyl] Substitution ()

    • Structure : N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
    • Molecular Weight : 506.52 g/mol
    • Key Feature : Indole moiety enables π-π stacking interactions, enhancing binding to aromatic residues in proteins .
  • Example 2: 2-Methylpropyl Substitution () Structure: N-(2-Methylpropyl) group replaces the 2-(2-methoxyphenyl)ethyl chain.

Research Implications

  • Pharmacokinetics : Methoxy groups in the target compound may improve aqueous solubility compared to fluorinated analogs but could reduce metabolic stability .
  • Structure-Activity Relationships (SAR) : The 2-(2-methoxyphenyl)ethyl group likely contributes to target specificity through aromatic interactions, as seen in related sulfonamides with bioactivity against enzymes like carbonic anhydrase .
  • Synthetic Feasibility : Substitution reactions (e.g., azide displacement in ) could be adapted for derivatizing the oxazinan ring, enabling rapid analog synthesis .

Biological Activity

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

  • Molecular Formula : C22H27N3O7S
  • Molecular Weight : 477.5 g/mol
  • CAS Number : 872880-84-7

The compound features a unique structure that includes an oxazinan ring and a methoxybenzenesulfonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. Tubulin is a key protein involved in cell division; thus, inhibiting its function can lead to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Tubulin Inhibition : The compound competes with colchicine for binding sites on tubulin, disrupting microtubule dynamics.
  • Cell Cycle Arrest : Studies have shown that it induces G2/M phase arrest in various cancer cell lines, which is crucial for preventing tumor growth.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the results:

Cell Line IC50 (μM) Effect Observed
A2780 (Ovarian Carcinoma)15.0Significant cytotoxicity
MCF-7 (Breast Cancer)20.5Moderate cytotoxicity
A2780/RCIS (Cisplatin Resistant)25.0Reduced effectiveness
MCF-7/MX (Mitoxantrone Resistant)30.0Reduced effectiveness

These findings indicate that the compound exhibits promising antiproliferative activity, particularly against ovarian carcinoma cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the methoxy and sulfonyl groups significantly influence the compound's potency. For instance:

  • Methoxy Substituents : Variations in the position and number of methoxy groups enhance solubility and bioavailability.
  • Sulfonamide Functionality : The presence of the sulfonamide moiety appears to be crucial for maintaining effective interactions with tubulin.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of oxazinonaphthalene analogs, including compounds structurally related to this compound. These analogs showed IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines, indicating a strong correlation between structural features and biological activity .
  • Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound binds effectively to the colchicine site on tubulin, supporting its role as a tubulin inhibitor .

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